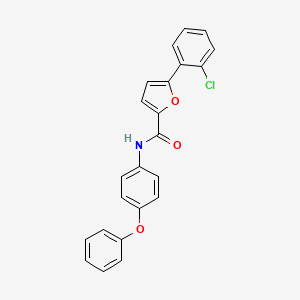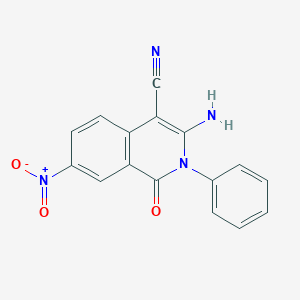![molecular formula C65H116Na2O17P2 B11944205 disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)
disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate is a complex organic compound belonging to the class of phosphatidylglycerols These compounds are characterized by the presence of glycerophosphoglycerols, where two fatty acids are bonded to the 1-glycerol moiety through ester linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate involves multiple steps. The process typically starts with the preparation of the glycerol backbone, followed by the esterification of the fatty acids. The oxidophosphoryl group is then introduced through a phosphorylation reaction. The final step involves the addition of disodium to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphatidylglycerols, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in biological studies involving phospholipids and membrane structures.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its effects on cellular processes. The specific pathways and targets depend on the context of its use, such as in biological or medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphatidylglycerol: A simpler phospholipid with similar structural features.
Phosphatidylcholine: Another phospholipid with choline as the head group.
Phosphatidylethanolamine: A phospholipid with ethanolamine as the head group.
Uniqueness
Disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate is unique due to its specific fatty acid composition and the presence of the oxidophosphoryl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C65H116Na2O17P2 |
|---|---|
Molekulargewicht |
1277.5 g/mol |
IUPAC-Name |
disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C65H118O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h17-24,59-61,66H,5-16,25-58H2,1-4H3,(H,71,72)(H,73,74);;/q;2*+1/p-2/b21-17-,22-18-,23-19-,24-20-;;/t60-,61-;;/m1../s1 |
InChI-Schlüssel |
KMIXSFXJUMNKKR-IVOFNDPZSA-L |
Isomerische SMILES |
CCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC)[O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC)O)OC(=O)CCCCCCCC=CCCCC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)


![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)



